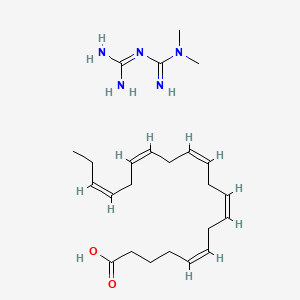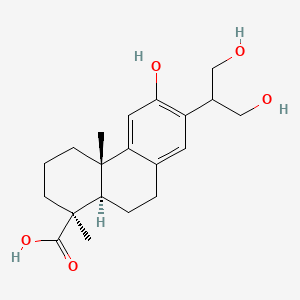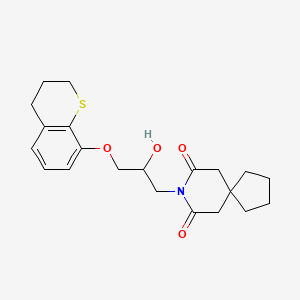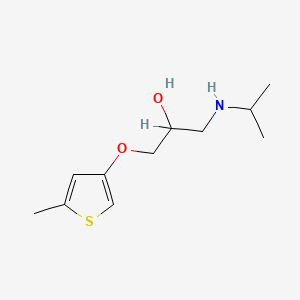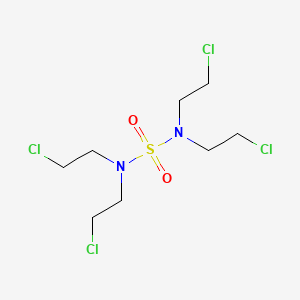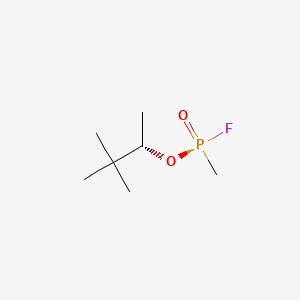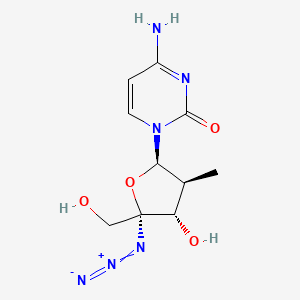
4'-Azido-2'-deoxy-2'-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Azido-2’-deoxy-2’-methylcytidine is a nucleoside analog with the molecular formula C10H14N6O4 and a molecular weight of 282.256 Da . This compound is known for its potential antiviral properties, particularly against the Hepatitis C virus . It is a modified version of cytidine, where the hydroxyl group at the 4’ position is replaced with an azido group, and the 2’ position is methylated .
Vorbereitungsmethoden
The synthesis of 4’-Azido-2’-deoxy-2’-methylcytidine involves several steps. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening to introduce the azido group . The reaction conditions typically involve the use of oxidizing agents like DMDO or m-CPBA for epoxidation, followed by treatment with sodium azide to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4’-Azido-2’-deoxy-2’-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium azide for substitution, hydrogen gas for reduction, and oxidizing agents like DMDO for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-Azido-2’-deoxy-2’-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral agent, particularly against the Hepatitis C virus.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4’-Azido-2’-deoxy-2’-methylcytidine involves its incorporation into viral RNA by the RNA-dependent RNA polymerase of the Hepatitis C virus . Once incorporated, it acts as a chain terminator, preventing further elongation of the RNA strand . This inhibition of RNA synthesis effectively halts viral replication . The compound’s molecular targets include the viral RNA polymerase, and its pathway involves competitive inhibition with natural nucleotides .
Vergleich Mit ähnlichen Verbindungen
4’-Azido-2’-deoxy-2’-methylcytidine is unique due to its specific modifications at the 4’ and 2’ positions. Similar compounds include:
4’-Azidocytidine: Another nucleoside analog with an azido group at the 4’ position but without the 2’ methylation.
2’-Deoxy-2’-fluoro-4’-azidocytidine: A fluorinated analog with similar antiviral properties.
2’-Deoxy-2’-C-methylcytidine: Lacks the azido group but has a similar methylation at the 2’ position.
These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential .
Eigenschaften
CAS-Nummer |
1019639-20-3 |
|---|---|
Molekularformel |
C10H14N6O4 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-7(18)10(4-17,14-15-12)20-8(5)16-3-2-6(11)13-9(16)19/h2-3,5,7-8,17-18H,4H2,1H3,(H2,11,13,19)/t5-,7-,8+,10+/m0/s1 |
InChI-Schlüssel |
DEUZIURSVQYVJZ-UUCPZDEKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Kanonische SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


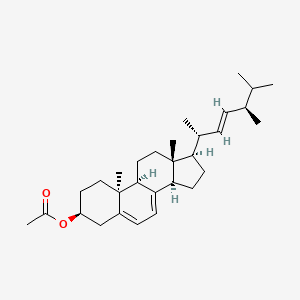
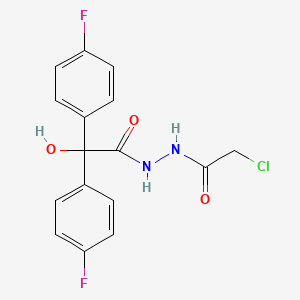


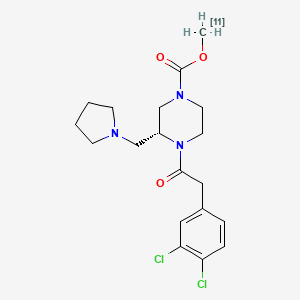
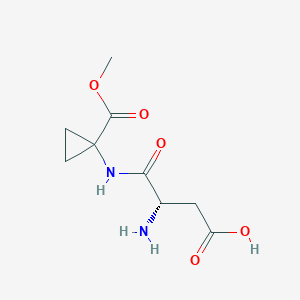
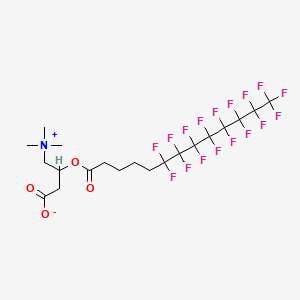
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
